molecular formula C16H11ClFN3S B2880522 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine CAS No. 896058-53-0

3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine

Cat. No.: B2880522
CAS No.: 896058-53-0
M. Wt: 331.79
InChI Key: QGUALCGJXNGCIA-UHFFFAOYSA-N
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Description

3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine ( 896058-53-0) is a high-purity chemical compound supplied for research and development purposes. This pyridazine derivative has a molecular formula of C16H11ClFN3S and a molecular weight of 331.80 . The compound features a pyridazine core structure substituted with a 2-chloro-6-fluorobenzylthio group at the 3-position and a pyridin-4-yl group at the 6-position, creating a unique molecular architecture for scientific investigation . While specific biological data for this exact compound is limited in the public domain, research into structurally related pyridazine and pyridine derivatives reveals significant potential research applications. Similar compounds have been investigated as protein kinase modulators, suggesting potential utility in cell signaling pathway research . Other pyridazine-based molecules have demonstrated activity in various biochemical assays, including aromatase enzyme inhibition and experimental breast cancer models, highlighting the therapeutic potential of this chemical class . The compound is provided as a research-grade material exclusively for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with laboratory safety guidelines.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3S/c17-13-2-1-3-14(18)12(13)10-22-16-5-4-15(20-21-16)11-6-8-19-9-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUALCGJXNGCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(C=C2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazine Core: Starting with a suitable dicarbonyl compound, the pyridazine ring can be formed through a condensation reaction with hydrazine.

    Substitution with Pyridinyl Group: The pyridazine core can then be functionalized with a pyridinyl group using a cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen gas.

    Substitution: The chlorofluorobenzyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Amines, thiols, bases like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine is a complex organic compound featuring a pyridazine core substituted with a pyridinyl group and a thioether linkage to a chlorofluorobenzyl moiety. It has potential applications across medicinal chemistry, materials science, and biological studies.

Scientific Research Applications

  • Medicinal Chemistry The compound can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets. The thioether linkage and the pyridazine core could play crucial roles in binding to the target site, influencing the compound’s efficacy and selectivity.
  • Materials Science The compound’s electronic properties can be studied for applications in organic electronics or as a precursor for advanced materials.
  • Biological Studies Its interactions with enzymes or receptors can be investigated to understand its biological activity and potential therapeutic uses.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen gas.
  • Substitution The chlorofluorobenzyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reduction: Palladium on carbon, hydrogen gas.
  • Substitution: Amines, thiols, bases like sodium hydroxide.

Major Products

  • Oxidation: Sulfoxides, sulfones.
  • Reduction: Amines.
  • Substitution: Substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether linkage and the pyridazine core could play crucial roles in binding to the target site, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyridazine Core

DS635: 3-Hydroxy-6-(4-pyridinyl)-4-(trifluoromethyl)pyridazine
  • Key Differences : Replaces the thioether group with a hydroxyl (-OH) and a trifluoromethyl (-CF₃) group at positions 3 and 4, respectively .
  • Implications :
    • The hydroxyl group increases hydrophilicity but may reduce membrane permeability compared to the thioether in the target compound.
    • The electron-withdrawing CF₃ group could alter electronic distribution, affecting reactivity or receptor interactions.
3-Chloro-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine
  • Key Differences : Substituted with a chloro group at position 3 and a thiazole ring at position 6 .
  • Chlorine at position 3 may confer different steric and electronic effects compared to the bulkier benzylthio group.

Thioether vs. Amine Linkage

N-(2-Chloro-6-fluorobenzyl)propan-2-amine (BD288562)
  • Key Differences : Features the same 2-chloro-6-fluorobenzyl group but linked via an amine (-NH-) instead of a thioether (-S-) .
  • Thioethers generally exhibit greater oxidation resistance than amines, which may improve metabolic stability.

Fused-Ring Systems

3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894061-16-6)
  • Key Differences : Incorporates a fused triazolo-pyridazine core instead of a simple pyridazine .
  • Higher molecular weight (320.4 g/mol) and reduced solubility (33.7 μg/mL at pH 7.4) compared to the target compound, which likely has a lower molecular weight due to the absence of a fused ring.

Pyridinyl Substituent Positioning

  • DS636: 3-Hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine
    • Key Difference : Pyridin-3-yl substituent instead of pyridin-4-yl .
    • Implications : The 3-pyridinyl group alters the spatial orientation of the nitrogen lone pair, which may influence hydrogen bonding or metal coordination in target interactions.

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents (Position) Molecular Weight* Solubility (pH 7.4) Notable Features
Target Compound Pyridazine 3-(2-Cl-6-F-benzylthio), 6-(Py-4) ~336.8† Not reported Thioether, halogenated
DS635 Pyridazine 3-OH, 4-CF₃, 6-(Py-4) 241.17 Not reported Hydrophilic, electron-withdrawing
BD288562 Amine derivative 2-Cl-6-F-benzyl, isopropylamine 201.67 Not reported Basic, polar linkage
CAS 894061-16-6 Triazolo-pyridazine 3-(Py-2-methylthio), 6-(Py-4) 320.4 33.7 μg/mL Fused ring, low solubility

*Calculated from molecular formulas. †Estimated based on C₁₆H₁₁ClFN₃S.

Biological Activity

3-((2-Chloro-6-fluorobenzyl)thio)-6-(pyridin-4-yl)pyridazine is a novel chemical compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a pyridazine core and various functional groups. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a pyridinyl group and a thioether linkage to a chlorinated fluorobenzyl moiety. Its molecular formula is C16H11ClFN3SC_{16}H_{11}ClFN_3S with a molecular weight of 341.79 g/mol. The structure is illustrated in the following table:

FeatureDescription
Molecular FormulaC16H11ClFN3SC_{16}H_{11}ClFN_3S
Molecular Weight341.79 g/mol
Structural CharacteristicsPyridazine core, thioether linkage

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyridazine Core : Initiated from a suitable dicarbonyl compound through condensation with hydrazine.
  • Substitution with Pyridinyl Group : Functionalization using cross-coupling reactions such as Suzuki-Miyaura coupling.
  • Thioether Formation : Achieved by reacting the pyridazine with a chlorofluorobenzyl compound.

These steps allow for the creation of derivatives that can enhance biological activity through structural modifications.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Studies have shown that compounds with similar structures possess selective antimicrobial properties against pathogens such as Chlamydia trachomatis. For instance, thiazolino-pyridone derivatives demonstrated significant inhibitory effects on Chlamydia, suggesting that modifications to the pyridazine core could yield compounds with enhanced selectivity and efficacy against such pathogens .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Analogues of similar thioether-containing compounds have been reported to inhibit cancer cell proliferation effectively. For example, studies on pyridine derivatives indicated that the presence of electron-withdrawing groups (like chlorine and fluorine) enhances their cytotoxicity against various cancer cell lines .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The thioether linkage may facilitate binding to target sites, enhancing the compound's efficacy and selectivity in therapeutic applications.

Case Studies and Research Findings

  • Case Study on Antimicrobial Activity :
    • A study evaluating thiazolino-pyridones found that compounds structurally related to this compound exhibited selective inhibition of C. trachomatis without affecting mammalian cells, indicating low toxicity and high selectivity .
  • Anticancer Activity Research :
    • Research on similar thioether compounds demonstrated that modifications to their structure could significantly enhance their anticancer properties, particularly against breast and lung cancer cell lines . The presence of halogens was crucial for improving biological activity.

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